molecular formula C14H17N5O3S B5230437 N-(4-nitrophenyl)-N'-(5-pentyl-1,3,4-thiadiazol-2-yl)urea

N-(4-nitrophenyl)-N'-(5-pentyl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B5230437
M. Wt: 335.38 g/mol
InChI Key: NHINOJHHOULXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrophenyl)-N'-(5-pentyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has been the subject of extensive research in recent years. It is a member of the thiadiazole family of compounds, which have been shown to have a wide range of biological activities. In

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-N'-(5-pentyl-1,3,4-thiadiazol-2-yl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-N'-(5-pentyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a number of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-nitrophenyl)-N'-(5-pentyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its broad range of biological activities, which makes it a useful tool for investigating a variety of biological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in experiments.

Future Directions

There are many potential future directions for research on N-(4-nitrophenyl)-N'-(5-pentyl-1,3,4-thiadiazol-2-yl)urea. One area of interest is the development of new synthetic methods for producing this compound and related thiadiazole derivatives. Another area of interest is the investigation of its potential as a diagnostic tool for certain diseases. Finally, there is a need for further research to elucidate its mechanism of action and to explore its potential as a therapeutic agent for a variety of conditions.

Synthesis Methods

The synthesis of N-(4-nitrophenyl)-N'-(5-pentyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of 5-pentyl-1,3,4-thiadiazol-2-amine with 4-nitrophenyl isocyanate. The reaction is carried out in a solvent such as dichloromethane or chloroform, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-(4-nitrophenyl)-N'-(5-pentyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It has also been investigated for its potential as a diagnostic tool for certain diseases.

properties

IUPAC Name

1-(4-nitrophenyl)-3-(5-pentyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-2-3-4-5-12-17-18-14(23-12)16-13(20)15-10-6-8-11(9-7-10)19(21)22/h6-9H,2-5H2,1H3,(H2,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHINOJHHOULXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-3-(5-pentyl-1,3,4-thiadiazol-2-yl)urea

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